5-Chloro-6-morpholinopyridine-3-boronic acid
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Overview
Description
5-Chloro-6-morpholinopyridine-3-boronic acid: is a boronic acid derivative that belongs to the class of heterocyclic compounds. It is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chlorine atom and a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-morpholinopyridine-3-boronic acid typically involves the reaction of 5-chloro-6-bromopyridine with morpholine under suitable conditions to form 5-chloro-6-morpholinopyridine. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-morpholinopyridine-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide under inert atmosphere.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Boronic esters or borates.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-6-morpholinopyridine-3-boronic acid is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a versatile building block for the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. It is also employed in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-Chloro-6-morpholinopyridine-3-boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active molecules. The compound’s interaction with molecular targets can modulate biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
- 5-Chloro-2-morpholinopyridine-3-boronic acid
- 6-Chloro-5-morpholinopyridine-3-boronic acid
- 5-Bromo-6-morpholinopyridine-3-boronic acid
Comparison: 5-Chloro-6-morpholinopyridine-3-boronic acid is unique due to the specific positioning of the chlorine and morpholine groups on the pyridine ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions compared to its analogs. For instance, the presence of the chlorine atom at the 5-position and the morpholine ring at the 6-position can influence the compound’s electronic properties and steric interactions, making it a valuable reagent in specific synthetic applications .
Properties
IUPAC Name |
(5-chloro-6-morpholin-4-ylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClN2O3/c11-8-5-7(10(14)15)6-12-9(8)13-1-3-16-4-2-13/h5-6,14-15H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNZQPQVKHVBEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2CCOCC2)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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